molecular formula C32H49N5O7 B13889960 Boc-val-leu-lys-amc acetate salt

Boc-val-leu-lys-amc acetate salt

Cat. No.: B13889960
M. Wt: 615.8 g/mol
InChI Key: KVLPXRKIIFWZLM-UHFFFAOYSA-N
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Description

Significance of Fluorogenic Protease Substrates in Enzymology and Proteomics Research

Fluorogenic protease substrates are indispensable tools in modern enzymology and proteomics. scbt.com These specialized molecules are engineered to produce a fluorescent signal upon being cleaved by a specific enzyme. scbt.com This characteristic provides a direct and sensitive method for measuring enzyme activity in real-time. chemimpex.com The core principle involves linking a peptide sequence, which is recognized by a specific protease, to a fluorescent molecule, or fluorophore, in such a way that the fluorescence is initially quenched. rndsystems.com When the protease cleaves the amide bond between the peptide and the fluorophore, the fluorophore is released, resulting in a significant increase in fluorescence. merckmillipore.comiris-biotech.de

The advantages of using fluorogenic substrates are numerous. They offer high sensitivity, often surpassing that of colorimetric or radiometric assays, allowing researchers to detect even low levels of enzyme activity. nih.govgoogle.com This makes them ideal for a wide range of applications, from fundamental kinetic studies of purified enzymes to high-throughput screening (HTS) for the discovery of new enzyme inhibitors. scbt.com In proteomics, these substrates aid in the profiling of protease activity within complex biological samples, providing insights into cellular signaling pathways, disease mechanisms, and the roles of proteases in physiological and pathological processes. scbt.comnih.gov Their use has revolutionized the study of enzymes, offering a dynamic way to observe their activation and regulation. scbt.com

Historical Trajectory and Evolution of Peptide-Aminomethylcoumarin (AMC) Substrates

The use of 7-amino-4-methylcoumarin (B1665955) (AMC) as a fluorogenic leaving group for protease assays is a well-established method. pnas.org Substrates based on AMC are popular tools for investigating protease activity and specificity. merckmillipore.com In these substrates, the AMC fluorophore is attached to a peptide via an amide bond. merckmillipore.com In its bound state, the AMC-amide exhibits weak fluorescence. iris-biotech.de However, upon proteolytic cleavage of this bond, the free AMC is liberated, leading to a substantial increase in fluorescence that can be monitored. merckmillipore.comiris-biotech.de

The evolution of peptide-AMC substrates has been marked by significant advancements in synthetic chemistry. The development of solid-phase synthesis techniques, particularly using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, has enabled the efficient production of a vast array of peptide-AMC substrates. merckmillipore.compnas.org This has facilitated the creation of substrate libraries, which are large collections of different peptide sequences attached to AMC. pnas.org These libraries allow for the rapid profiling of the substrate specificity of various proteases by testing a wide range of potential cleavage sites simultaneously. pnas.org

Further refinements have led to the development of related coumarin (B35378) derivatives, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which offers an increased quantum yield, permitting the use of lower enzyme and substrate concentrations in assays. pnas.org Despite these innovations, AMC remains a cornerstone fluorophore in the design of substrates for studying a wide variety of proteases, including caspases, cathepsins, and serine proteases. rndsystems.combiotium.comresearchgate.net

Overview of Current Research Paradigms and Key Applications Utilizing Boc-Val-Leu-Lys-AMC Acetate (B1210297) Salt

Boc-Val-Leu-Lys-AMC acetate salt is a specific fluorogenic substrate designed with the peptide sequence Valine-Leucine-Lysine. This sequence is recognized and cleaved by a select group of proteases, making the compound a sensitive and specific tool for studying their activity. glpbio.commedchemexpress.com The "Boc" group (t-butyloxycarbonyl) is a protective group on the N-terminus of the peptide. chemimpex.com

Key Research Applications:

Plasmin Activity Measurement: The primary and most widely cited application of Boc-Val-Leu-Lys-AMC is for the quantitative measurement of plasmin activity. glpbio.commedchemexpress.comnordicbiosite.com Plasmin is a crucial serine protease involved in fibrinolysis, the process of breaking down blood clots. Assaying its activity is vital in hematology research and in studies of cardiovascular diseases.

Calpain Research: This substrate is also cleaved by porcine calpain isozymes I and II. glpbio.comnordicbiosite.combachem.com Calpains are calcium-dependent proteases involved in numerous cellular processes, including signal transduction, cell proliferation, and apoptosis. The ability to measure calpain activity is important in neuroscience and studies of muscle physiology.

Other Protease Studies: Research has shown that Boc-Val-Leu-Lys-AMC can also serve as a substrate for other proteases, including acrosin from the ascidian Halocynthia roretzi and the cysteine protease papain. glpbio.combachem.comabmole.com This broadens its utility in comparative enzymology and inhibitor screening studies.

The use of Boc-Val-Leu-Lys-AMC in these research areas allows for detailed kinetic analysis of the target enzymes. By monitoring the rate of AMC fluorescence increase over time, researchers can determine key enzymatic parameters, screen for potential inhibitors, and investigate the mechanisms regulating the activity of these important proteases.

Physicochemical Properties of Boc-Val-Leu-Lys-AMC

Property Value
CAS Number 73554-84-4 peptanova.debioscience.co.uk
Molecular Formula C₃₂H₄₉N₅O₇ bioscience.co.uk
Molecular Weight 615.77 g/mol bioscience.co.uk

| Form | Acetate Salt bachem.com |

Properties

IUPAC Name

tert-butyl N-[1-[[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N5O7/c1-18(2)15-24(36-30(41)27(19(3)4)37-31(42)44-32(6,7)8)29(40)35-23(11-9-10-14-33)28(39)34-21-12-13-22-20(5)16-26(38)43-25(22)17-21/h12-13,16-19,23-24,27H,9-11,14-15,33H2,1-8H3,(H,34,39)(H,35,40)(H,36,41)(H,37,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLPXRKIIFWZLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Advanced Chemical Derivatization Methodologies for Research Applications

Strategies for the Preparation of Research-Grade Peptide-AMC Conjugates

The creation of high-purity Boc-Val-Leu-Lys-AMC involves a multi-step process that begins with the assembly of the oligopeptide chain, followed by the attachment of the 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore.

Solid-Phase Peptide Synthesis (SPPS) Approaches for Oligopeptide Elongation

Solid-Phase Peptide Synthesis (SPPS) is the standard method for assembling the Val-Leu-Lys peptide chain. olitecn.gr This technique involves building the peptide sequentially while one end is anchored to an insoluble polymer support, which simplifies the purification process as excess reagents and by-products can be removed by washing and filtration. luxembourg-bio.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a common approach for SPPS. olitecn.grosti.govchempep.com

The general cycle for Boc-SPPS involves the following key steps:

Resin Anchoring : The C-terminal amino acid, in this case, Lysine (B10760008), is first attached to a suitable solid support, such as a Merrifield or PAM resin. osti.govchempep.com The lysine side chain's amino group requires a "permanent" protecting group, like the benzyloxycarbonyl (Z) group, which is stable during the repetitive Nα-deprotection steps. olitecn.grosti.gov

Nα-Deprotection : The temporary Nα-Boc protecting group on the anchored lysine is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chempep.comnih.gov

Neutralization : The resulting ammonium (B1175870) salt is neutralized with a base, such as diisopropylethylamine (DIEA), to free the N-terminal amine for the next coupling reaction.

Coupling : The next amino acid in the sequence (Leucine), with its Nα-terminus protected by a Boc group, is activated and coupled to the free amine of the resin-bound amino acid. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like HOBt, or more modern reagents like HBTU. chempep.com

Repeat Cycle : These deprotection, neutralization, and coupling steps are repeated for each subsequent amino acid (Valine) until the desired peptide sequence (Val-Leu-Lys) is fully assembled on the resin. luxembourg-bio.com

The N-terminus of the final valine residue remains protected with the Boc group, which is a defining feature of the final compound.

StepDescriptionReagents
1. Resin AttachmentThe first amino acid (Lysine) is esterified to a solid support resin.Boc-Lys(Z)-OH, Cesium salt, Merrifield Resin
2. DeprotectionRemoval of the temporary Nα-Boc group.50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
3. NeutralizationNeutralization of the resulting trifluoroacetate (B77799) salt.Diisopropylethylamine (DIEA) in DCM or DMF
4. CouplingAddition of the next Boc-protected amino acid.Boc-Leu-OH, DCC/HOBt or HBTU/DIEA
5. RepetitionSteps 2-4 are repeated for Boc-Val-OH.Boc-Val-OH, DCC/HOBt or HBTU/DIEA

Chemical Ligation and Coupling Techniques for 7-Amino-4-methylcoumarin Conjugation

Conjugating the fully assembled and protected peptide to 7-amino-4-methylcoumarin (AMC) is a critical step that yields the fluorogenic properties of the substrate. Since AMC itself lacks a functional group for direct attachment to a solid-phase synthesis resin, this conjugation often occurs after the peptide has been cleaved from the support or through specialized resin chemistry. nih.gov

Common strategies include:

Solution-Phase Coupling : The protected peptide (Boc-Val-Leu-Lys) is first cleaved from the solid support while keeping the side-chain protecting groups intact. The peptide's free C-terminal carboxyl group is then activated and reacted with the amino group of 7-amino-4-methylcoumarin in solution to form the final amide bond. nih.gov

Novel AMC Resin : An advanced approach involves the development of a modified AMC molecule that can be attached to a solid support resin at the outset of the synthesis. nih.gov For example, a derivative like 7-N-(Fmoc)aminocoumarin-4-acetic acid can be linked to a Wang resin. nih.gov The peptide is then synthesized directly onto the amino group of the coumarin (B35378) linker using standard Fmoc-chemistry. nih.gov

Native Chemical Ligation (NCL) : While classic NCL requires an N-terminal cysteine, which is not present in this peptide, the principles of chemoselective ligation are foundational in modern peptide chemistry. nih.govnih.gov NCL and its variants allow for the coupling of unprotected peptide fragments, one with a C-terminal thioester and the other with a specific N-terminal residue, to form a native peptide bond. nih.govyoutube.com This methodology is particularly powerful for synthesizing larger proteins but has inspired numerous chemical ligation techniques applicable to smaller modified peptides.

The choice of method depends on the desired scale, purity requirements, and available chemical expertise. For research-grade Boc-Val-Leu-Lys-AMC, solution-phase coupling after solid-phase synthesis of the peptide is a well-established route.

Methodological Advancements in the Synthesis of Structural Variants and Analogs

To explore enzyme kinetics, probe biological processes, or improve substrate characteristics, researchers often require structural variants of Boc-Val-Leu-Lys-AMC.

Modifications for Altered Protease Specificity Studies

The specificity of a protease is determined by the amino acid sequence it recognizes and cleaves. By systematically altering the P1, P2, and P3 positions (Lys, Leu, and Val, respectively) of the substrate, researchers can map the specificity of various proteases or design more selective substrates. nih.gov

For instance, research has shown that synthesizing libraries of peptide-AMC substrates with different amino acids at various positions is a powerful method for discovering highly sensitive and specific substrates for different enzymes in the blood coagulation cascade. nih.gov A study that synthesized 74 variants of the general structure Boc-Xaa-Yaa-Arg-NH-Mec identified highly specific substrates for thrombin, factor Xa, and other proteases by varying the Xaa and Yaa residues. nih.gov Similarly, modifying the Val-Leu-Lys sequence could tailor the substrate for proteases other than plasmin or calpain, or enhance its selectivity for one over the other. This approach is fundamental in drug discovery for developing targeted protease inhibitors and diagnostic tools. researchgate.netnih.gov

Enzyme TargetExample Modified Sequence (P4-P1)Reference
ThrombinBoc-Asp(OBzl)-Pro-Arg-AMC nih.gov
Factor XaZ-Glu-Gly-Arg-AMC nih.gov
Cathepsin KZ-Gly-Pro-Arg-AMC peptanova.de
Kex2 EndoproteaseBoc-Leu-Lys-Arg-AMC novoprolabs.com

Incorporation of Isotopically Labeled Elements for Biophysical Investigations

Isotopic labeling is a powerful tool for quantitative and structural biophysical studies. By incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H) into the peptide structure, researchers can use advanced analytical techniques to investigate its properties. qub.ac.uk

These labeled analogs are synthesized by using isotopically enriched amino acid precursors during SPPS. qub.ac.uk For example, Boc-Val-Leu-¹⁵N-Lys-AMC could be synthesized to study the precise metabolic fate of the lysine residue upon cleavage.

Applications of isotopically labeled peptide-AMC substrates include:

Mass Spectrometry (MS) : Isotope dilution mass spectrometry uses a known quantity of a heavy-isotope-labeled version of the peptide as an internal standard for the highly accurate quantification of the unlabeled peptide in complex biological samples. qub.ac.ukd-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy : Incorporating ¹³C and ¹⁵N allows for detailed structural analysis of the peptide-enzyme complex, providing insights into the binding mode and conformational changes that occur during catalysis.

IsotopePrecursor ExampleApplication
Carbon-13 (¹³C)Boc-L-Valine (¹³C₅)NMR structural studies, Quantitative Mass Spectrometry
Nitrogen-15 (¹⁵N)Boc-L-Leucine (¹⁵N)NMR structural studies, Tracing metabolic pathways
Deuterium (²H)Boc-L-Lysine (d₈)Kinetic Isotope Effect studies, Simplifying NMR spectra

Analytical Purity Assessment and Quality Control Methodologies for Experimental Use

Ensuring the analytical purity of Boc-Val-Leu-Lys-AMC acetate (B1210297) salt is paramount for obtaining reliable and reproducible experimental results. biopharmaspec.com A combination of chromatographic and spectrometric techniques is employed for rigorous quality control.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the final product. peptanova.denih.gov The technique separates the target peptide conjugate from any impurities, such as deletion sequences (peptides missing one or more amino acids), incompletely deprotected peptides, or by-products from the conjugation step. Purity is typically determined by integrating the peak area of the main product relative to the total peak area in the chromatogram. peptanova.de Research-grade peptides often have a purity of >95%. peptanova.denovoprolabs.com

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. qub.ac.uk Electrospray ionization (ESI) is a common technique used to generate ions of the peptide conjugate for MS analysis. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental composition and help identify any modifications or impurities. qub.ac.ukalmacgroup.com

Amino Acid Analysis (AAA) : This technique is used to verify the amino acid composition of the peptide and to accurately quantify the total peptide content. d-nb.info It involves hydrolyzing the peptide back to its constituent amino acids, which are then separated and quantified. This provides a measure of absolute peptide quantity, which is crucial for calculating concentrations for enzyme kinetic assays.

Together, these methods provide a comprehensive quality control profile, ensuring that the Boc-Val-Leu-Lys-AMC substrate used in research is of a known identity, purity, and concentration. biopharmaspec.com

Enzymatic Hydrolysis Mechanism and Protease Specificity Profiling

Substrate Recognition and Cleavage by Target Proteases

The enzymatic processing of Boc-Val-Leu-Lys-AMC is predicated on the specific recognition of its amino acid sequence by the active site of a protease. The peptide sequence corresponds to the P3, P2, and P1 positions relative to the scissile bond, with the cleavage occurring C-terminal to the P1 residue.

P3 Residue: Valine (Val)

P2 Residue: Leucine (B10760876) (Leu)

P1 Residue: Lysine (B10760008) (Lys)

The Val-Leu-Lys sequence is specifically designed to be recognized by proteases with defined substrate preferences.

P1 Position (Lysine): The presence of a basic amino acid, Lysine, at the P1 position makes the substrate a prime target for trypsin-like serine proteases, which have a strong preference for cleaving after Lysine or Arginine residues. Plasmin is a key example of such an enzyme that efficiently processes this substrate medchemexpress.comechelon-inc.com.

P2 Position (Leucine): The large, hydrophobic Leucine residue at the P2 position is a key determinant for recognition by other protease families, notably the calpains. Comparative studies have shown that for certain synthetic substrates, calpains exhibit a preference for Leucine over Valine at the P2 position by a factor of 9 to 16, making the P2-Leu in this substrate highly favorable for calpain activity nih.gov.

P3 Position (Valine): The Valine at P3 further contributes to the binding affinity for certain proteases, although the P1 and P2 residues are generally more critical for specificity.

Boc-Val-Leu-Lys-AMC is recognized and cleaved by enzymes from at least two major protease families, demonstrating its utility in diverse biological contexts.

Serine Proteases: This substrate is widely used for the sensitive and specific measurement of plasmin, a crucial serine protease in the fibrinolytic system medchemexpress.commedchemexpress.cn. It is also cleaved by acrosin, another serine protease found in ascidians medchemexpress.com.

Cysteine Proteases: The substrate is effectively hydrolyzed by several cysteine proteases. It is a well-documented substrate for the calcium-dependent cysteine proteases, calpain I and calpain II medchemexpress.comnih.gov. Additionally, it is readily cleaved by papain, a plant-derived cysteine protease medchemexpress.com.

Quantitative Enzymatic Kinetics and Catalytic Efficiency

The interaction between Boc-Val-Leu-Lys-AMC and its target proteases can be quantified by determining the Michaelis-Menten kinetic parameters, which describe the rate of the enzymatic reaction under specific conditions.

Kinetic studies provide insight into the affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax and kcat). While Boc-Val-Leu-Lys-AMC is a known substrate for several proteases, detailed kinetic parameters are not available for all of them in the reviewed literature. For porcine calpains I and II, studies on a range of synthetic MCA substrates, including those with a Leu-Lys-MCA sequence, have been performed nih.gov.

EnzymeProtease FamilyKm (mM)kcat (s⁻¹)Source
Porcine Calpain ICysteine Protease0.23 - 7.080.062 - 0.805 nih.gov
Porcine Calpain IICysteine Protease0.23 - 7.080.062 - 0.805 nih.gov
PlasminSerine ProteaseNot ReportedNot ReportedN/A
PapainCysteine ProteaseNot ReportedNot ReportedN/A
*Values represent the reported range for several synthetic MCA substrates, not specifically for Boc-Val-Leu-Lys-AMC, but including those with Leu-Lys sequences nih.gov.

The catalytic efficiency of an enzyme for a particular substrate is best represented by the kcat/Km ratio. This constant reflects how efficiently the enzyme can process the substrate at low concentrations.

Calpains: Based on the reported ranges, the kcat/Km values for calpains with these types of substrates are relatively low nih.gov.

Papain: It was noted that the catalytic efficiency (kcat/Km) of calpains for these substrates was only 1/433 to 1/5 of that observed for papain, indicating that papain processes these substrates much more efficiently than calpains do nih.gov. This highlights a significant difference in catalytic power despite both enzyme types recognizing the substrate.

Applications in Advanced Enzymatic Assay Development and High Throughput Screening

Design and Implementation of Real-Time Fluorometric Assays for Protease Activity Quantification

Real-time fluorometric assays are a cornerstone of enzyme kinetics and inhibitor screening. Boc-val-leu-lys-amc acetate (B1210297) salt is a substrate that allows for the continuous monitoring of protease activity. When a protease cleaves the peptide bond between the lysine (B10760008) (Lys) residue and the AMC group, the AMC is released from a quenched state and becomes highly fluorescent. This increase in fluorescence can be measured over time to determine the rate of the enzymatic reaction.

Optimization of Assay Buffer Systems and Reaction Conditions for Robustness

The reliability and accuracy of an enzymatic assay using Boc-val-leu-lys-amc acetate salt are highly dependent on the assay conditions. mdpi.comnih.govnih.gov Key parameters that require optimization include the buffer composition, pH, ionic strength, and the presence of any necessary cofactors.

For instance, assays for serine proteases are often performed in a buffer such as Tris-HCl at a pH around 8.0, which is the optimal pH for many of these enzymes. nih.gov The buffer may also contain salts like sodium chloride to maintain ionic strength and detergents like Tween-20 to prevent non-specific binding of the enzyme or substrate. nih.gov In contrast, cysteine proteases like papain require a more acidic environment, with buffers such as sodium acetate at pH 5.5, and the inclusion of reducing agents like dithiothreitol (B142953) (DTT) to maintain the active site cysteine in a reduced state. nih.gov

The stability of the substrate and the fluorescence of the released AMC can also be influenced by the pH of the environment. nih.gov While the fluorescence of free AMC is stable over a broad pH range (pH 3-11), highly acidic or alkaline conditions can diminish the signal. nih.gov Temperature is another critical factor, with most assays being conducted at a constant temperature, such as 25°C or 37°C, to ensure reproducible kinetic measurements. nih.govnih.gov

A typical assay buffer for a serine protease might contain:

50 mM Tris, pH 8.0

100 mM NaCl

Spectroscopic and Biophysical Characterization in Research Contexts

Principles of 7-Amino-4-methylcoumarin (B1665955) (AMC) Fluorescence and Its Release in Enzyme Assays

7-Amino-4-methylcoumarin (AMC) is a fluorescent reporter group widely used to create fluorogenic substrates for measuring proteolytic enzyme activity. bertin-bioreagent.comsigmaaldrich.com The core principle of an AMC-based enzyme assay lies in a phenomenon known as contact quenching. In the intact substrate molecule, Boc-Val-Leu-Lys-AMC, the AMC fluorophore is linked to the C-terminus of the peptide via an amide bond. iris-biotech.de This conjugation results in the quenching of AMC's fluorescence, rendering the substrate molecule only weakly fluorescent. bertin-bioreagent.comiris-biotech.de

The mechanism of action involves the specific recognition of the peptide sequence (Val-Leu-Lys) by a target protease. The enzyme catalyzes the hydrolysis of the amide bond between the C-terminal lysine (B10760008) (Lys) residue and the AMC molecule. sigmaaldrich.com This cleavage event liberates the free AMC amine. iris-biotech.dejasco.hu Upon release, the fluorophore is no longer quenched and exhibits a dramatic increase in its fluorescence quantum yield, which can be up to approximately 700-fold greater than that of the conjugated substrate. iris-biotech.de This substantial increase in fluorescence intensity is directly proportional to the rate of enzymatic activity, allowing for sensitive and continuous monitoring of the reaction. bertin-bioreagent.comjasco-global.com

In addition to the increase in fluorescence intensity, the cleavage also results in a spectral shift. The excitation and emission wavelengths of the liberated AMC are red-shifted (moved to longer wavelengths) compared to the peptide-conjugated form. iris-biotech.de This shift further minimizes interference from the remaining, uncleaved substrate, enhancing the signal-to-noise ratio of the assay. iris-biotech.de

Optimization of Excitation and Emission Wavelengths for Quantitative Fluorometric Analysis

Accurate quantification of enzymatic activity using Boc-Val-Leu-Lys-AMC depends on the precise selection of excitation and emission wavelengths that maximize the signal from the liberated AMC while minimizing background fluorescence.

When the AMC is conjugated to the peptide, it exhibits weak fluorescence at shorter wavelengths, with an approximate excitation maximum around 330-350 nm and an emission maximum around 390 nm. iris-biotech.debiorxiv.org However, the key to the assay is the detection of the free AMC released after enzymatic cleavage. Free AMC has distinct and significantly shifted spectral properties. For quantitative analysis, the optimal wavelengths are generally accepted to be in the range of 365-380 nm for excitation and 430-460 nm for emission. sigmaaldrich.comsigmaaldrich.comubpbio.com

The table below summarizes the typical excitation and emission wavelengths used for AMC-based substrates. It is standard practice to determine the optimal wavelengths empirically using a fluorescence spectrophotometer for the specific buffer conditions and instrumentation being used. jasco.hu

Fluorophore StateExcitation (λex) Range (nm)Emission (λem) Range (nm)Source Citation
Peptide-Bound AMC~330 - 350~390 iris-biotech.debiorxiv.org
Free AMC (Post-Cleavage)345 - 380440 - 460 bertin-bioreagent.comsigmaaldrich.comjasco.huubpbio.com

Considerations for Inner Filter Effects, Quenching Phenomena, and Photobleaching in Assay Design

While fluorometric assays using substrates like Boc-Val-Leu-Lys-AMC are highly sensitive, several photophysical phenomena can interfere with the accuracy of the measurements. Careful assay design is required to mitigate these effects.

Inner Filter Effect (IFE): This is a significant source of error in fluorescence spectroscopy, particularly at high substrate or product concentrations. exlibrisgroup.comnih.gov The inner filter effect occurs when components in the sample absorb the excitation light intended for the fluorophore or the emission light before it reaches the detector. nih.govresearchgate.net This absorption attenuates the light intensity, leading to a non-linear relationship between fluorescence and concentration, which can result in an underestimation of the true reaction velocity and inaccurate kinetic parameters (Kₘ and kcat). exlibrisgroup.com To minimize the inner filter effect, it is recommended to keep the total absorbance of the solution at the excitation and emission wavelengths below a certain threshold, often cited as 0.05 to 0.08. exlibrisgroup.com

Quenching Phenomena: Quenching refers to any process that decreases the fluorescence intensity of a fluorophore. nih.gov Beyond the inherent quenching of AMC in the intact peptide, other molecules present in the assay, such as test compounds in a high-throughput screen, can act as quenchers. nih.gov These compounds can absorb the excitation or emission energy, leading to false positives (in inhibitor screens) or skewed kinetic data. It is crucial to run control experiments to identify and account for any quenching properties of compounds being tested. researchgate.net

Photobleaching: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. iris-biotech.de While AMC is considered to have relatively high photostability, intense or prolonged illumination can lead to a gradual loss of signal, which can be mistaken for enzyme inhibition or reaction completion. iris-biotech.de To minimize photobleaching, it is advisable to use the lowest possible excitation intensity that still provides an adequate signal, limit the exposure time, and acquire data intermittently rather than continuously if the reaction is slow.

Advanced Spectroscopic Techniques for Elucidating Enzyme-Substrate Interactions

Beyond simple intensity measurements, advanced spectroscopic techniques can provide deeper insights into the dynamic interactions between an enzyme and the Boc-Val-Leu-Lys-AMC substrate.

Fluorescence Polarization (FP): This technique is highly applicable to studying enzyme-substrate interactions. nih.gov FP measures the change in the rotational speed of a fluorescent molecule upon binding to another, larger molecule. nih.gov In a typical protease assay, the small, free-rotating Boc-Val-Leu-Lys-AMC substrate would have a low FP value. When it binds to the much larger enzyme, its rotation is constrained, and the FP value increases. Conversely, if a large fluorescent substrate is cleaved into smaller pieces, the FP value decreases. nih.gov By monitoring the change in polarization, one can directly study binding events and enzymatic cleavage in real-time, making it a powerful tool for high-throughput screening of inhibitors and for determining binding affinities. nih.govnih.gov

Time-Resolved Fluorescence (TRF): This method measures the decay of fluorescence intensity over time (typically nanoseconds) after a pulse of excitation light. researchgate.net The resulting "fluorescence lifetime" is an intrinsic property of the fluorophore that can be sensitive to its local environment. Changes in the conformation of the enzyme-substrate complex or the release of the product can alter the fluorescence lifetime of the AMC. researchgate.netnih.gov TRF can be used to distinguish between different states of the substrate (e.g., free, enzyme-bound, and cleaved product), providing more detailed mechanistic information than steady-state fluorescence intensity measurements alone. researchgate.net This can be particularly useful for identifying reaction intermediates and studying complex enzyme kinetics, such as hysteretic behavior, where the enzyme undergoes slow conformational changes. nih.gov

Structural Activity Relationship Sar Studies and Rational Design of Substrates

Influence of Peptide Sequence Modifications on Protease Recognition and Cleavage Efficiency

The peptide sequence of a fluorogenic substrate is the primary determinant of its specificity for a particular protease. Proteases possess active sites with distinct pockets (S4 to S1) that accommodate and bind specific amino acid residues (P4 to P1) of the substrate. The efficiency of cleavage is highly dependent on the compatibility between the substrate's peptide sequence and the protease's binding pockets.

The sequence Val-Leu-Lys (P3-P2-P1) in Boc-Val-Leu-Lys-AMC has been identified as a recognition motif for several proteases. It is recognized and cleaved by serine proteases such as plasmin and the trypsin-like protease acrosin, as well as cysteine proteases including papain and calpain isozymes I and II. nordicbiosite.combachem.com For instance, cysteine proteases of the papain-like class often exhibit a preference for hydrophobic amino acids at the P2 position, such as the leucine (B10760876) in this substrate. nih.gov

Modifying this tripeptide sequence can dramatically alter protease recognition and cleavage rates. For example, research into protease specificity has shown that:

P1 Position: The P1 residue is often a critical determinant of specificity. For trypsin-like proteases, a basic residue like Lysine (B10760008) or Arginine at P1 is typically preferred. Altering the Lysine in Boc-Val-Leu-Lys-AMC to a different residue would likely diminish or abolish cleavage by plasmin while potentially increasing its affinity for other proteases that prefer different P1 residues.

P2 Position: The P2 position is crucial for many proteases, including papain-like cysteine proteases, which often favor a large hydrophobic residue like Leucine or Valine. nih.gov Changing the Leucine could significantly impact the substrate's suitability for enzymes like papain or cruzain. nih.gov

Systematic approaches, such as creating combinatorial libraries of substrates where each position is varied, are used to rapidly profile the complete specificity of a protease. nih.govpnas.org This allows researchers to identify the optimal peptide sequence for a given enzyme, moving beyond known motifs to discover novel, highly selective substrates. pnas.org Furthermore, introducing unnatural amino acids or modifying the peptide backbone can enhance proteolytic stability, preventing degradation by enzymes other than the target and improving the substrate's utility in complex biological samples. nih.gov

Table 1: Known Protease Targets for Boc-Val-Leu-Lys-AMC This interactive table summarizes the proteases known to cleave the Boc-Val-Leu-Lys-AMC substrate.

Protease Class Specific Enzyme Source/Context
Serine Protease Plasmin A key enzyme in the fibrinolytic system. nordicbiosite.combachem.compeptanova.de
Serine Protease Acrosin A trypsin-like protease found in sperm. nordicbiosite.combachem.com
Cysteine Protease Calpain I and II Calcium-activated neutral proteases. nordicbiosite.combachem.com
Cysteine Protease Papain A well-characterized cysteine protease. nordicbiosite.combachem.com

| Cysteine Protease | Interpain A | A protease from the bacterium Prevotella intermedia. peptanova.de |

Role of the N-terminal Protecting Group (Boc) and C-terminal Fluorophore (AMC) in Substrate Functionality and Assay Performance

While the peptide sequence dictates specificity, the terminal modifications are essential for the substrate's function in a fluorogenic assay.

The C-terminal 7-amino-4-methylcoumarin (B1665955) (AMC) is the reporter group. The principle of the assay relies on a significant change in its fluorescent properties upon cleavage. nih.gov When the AMC is attached to the peptide's C-terminus via an amide bond, its fluorescence is minimal. caymanchem.comiris-biotech.de This is because the electronic properties of the coumarin (B35378) ring are altered by the amide linkage. iris-biotech.de When a protease cleaves the amide bond between the P1 Lysine and the AMC, free AMC is liberated. nih.gov The free amine group of the released AMC restores the fluorophore's intrinsic properties, resulting in a dramatic increase in fluorescence intensity (by a factor of approximately 700) and a shift in its optimal excitation and emission wavelengths. caymanchem.comiris-biotech.de This change allows for the sensitive and continuous monitoring of enzymatic activity in real-time. nih.gov The fluorescence of free AMC is typically measured at an excitation maximum of around 345-354 nm and an emission maximum of about 445 nm. caymanchem.com

The choice of AMC as a fluorophore is a balance of practical considerations. While effective, its excitation is in the ultraviolet range, which can sometimes overlap with the autofluorescence of biological materials, potentially reducing sensitivity. phiphilux.combiosyntan.de This has led to the development of alternative fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC) or rhodamine-based dyes, which have enhanced fluorescence yields or more red-shifted spectra to minimize background interference. nih.govbiosyntan.de

Table 2: Comparison of Coumarin-Based Fluorophores This interactive table compares the properties of AMC and the related fluorophore ACC, highlighting factors relevant to assay performance.

Feature 7-Amino-4-methylcoumarin (AMC) 7-Amino-4-carbamoylmethylcoumarin (ACC)
Typical Excitation/Emission ~345 nm / ~445 nm caymanchem.com ~350 nm / ~450 nm (as free fluorophore) nih.gov
Fluorescence Yield Standard fluorophore for many assays. pnas.org Approximately 2.8-fold higher fluorescence yield than AMC. nih.gov
Assay Sensitivity Provides good sensitivity for many applications. nordicbiosite.com Enhanced fluorescence allows for more sensitive detection and potential reduction in enzyme/substrate concentrations. nih.gov

| Synthesis | Synthesis of diverse P1 substrates can be complex. nih.gov | Bifunctional nature allows for more straightforward solid-phase synthesis of libraries with diverse P1 residues. nih.govpnas.org |

Rational Design Principles for Developing Tailored Fluorogenic Protease Substrates with Enhanced Specificity or Sensitivity

The rational design of novel fluorogenic substrates is a goal-oriented process that leverages fundamental biochemical principles to create tools with improved performance. The objective is typically to enhance specificity towards a single target protease or to increase the sensitivity of the detection assay.

Key principles in this design process include:

Optimizing the Peptide Recognition Sequence: The cornerstone of specificity is the peptide sequence. A common strategy is "reverse design," where the peptide sequence is derived from a known selective inhibitor of the target protease. nih.gov By replacing the inhibitor's reactive "warhead" with a fluorophore like AMC, a highly selective substrate can be created. nih.gov Alternatively, large-scale screening of peptide libraries against a target enzyme can identify novel, optimal cleavage sequences that can be incorporated into a new substrate. nih.gov

Selection of the Fluorophore/Quencher System: The choice of the reporting group is critical for sensitivity and assay compatibility.

Single Fluorophores: For substrates like Boc-Val-Leu-Lys-AMC, the goal is to maximize the fluorescence change upon cleavage. This involves selecting fluorophores like AMC or developing improved versions like ACC with higher quantum yields. nih.goviris-biotech.de Designers also consider the spectral properties, aiming for fluorophores with excitation and emission in the visible range to avoid autofluorescence from biological components. phiphilux.combiosyntan.de

FRET Systems: An alternative approach uses Fluorescence Resonance Energy Transfer (FRET). biosyntan.denih.gov In this design, a fluorescent donor and a quencher molecule are attached to opposite sides of the cleavage site. In the intact substrate, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence. nih.gov Cleavage separates the pair, restoring the donor's fluorescence. This method offers a high signal-to-noise ratio and is a powerful design principle. biosyntan.denih.gov

Controlling Fluorescence via Structural Change: A more advanced principle involves designing probes where fluorescence is activated by a specific chemical reaction triggered by enzymatic cleavage. For example, a substrate can be designed to exist in a non-fluorescent, spirocyclic form. Cleavage by the target enzyme removes a key chemical group, causing the molecule to rearrange into a highly fluorescent, open-ring structure. This "off/on" switching mechanism can provide exceptionally high sensitivity and signal-to-background ratios. nih.gov

Incorporating Unnatural Moieties: To improve stability in biological fluids, designers can incorporate unnatural amino acids or modify the peptide backbone. nih.gov These modifications can make the substrate resistant to degradation by non-target proteases, thereby increasing the specificity of the signal in complex environments like cell lysates or in vivo. nih.govnih.gov

By integrating these principles, researchers can move beyond generic substrates to develop highly tailored and sensitive probes for specific proteases, enabling detailed studies of their roles in health and disease. nih.govnih.gov

Emerging Research Directions and Methodological Advancements

Development of Next-Generation Research Tools and Probes Based on Boc-Val-Leu-Lys-AMC Scaffolding

The tripeptide sequence Val-Leu-Lys has proven to be a versatile scaffold for the design of novel research tools that offer enhanced specificity, sensitivity, and functionality beyond simple activity assays. These next-generation probes are engineered for more complex applications, including immunoassays and live-cell imaging.

One notable innovation is the incorporation of the Boc-Val-Leu-Lys-AMC motif into immunoassays. An example is the "ProteaseTag® Immunoassay," a technique developed for the detection and quantification of active plasmin. cetsa.orgpeptanova.de This method likely combines the substrate's specificity for plasmin with the high sensitivity and amplification capabilities of an immunoassay, potentially by generating a neo-epitope upon cleavage that is then recognized by a specific antibody. This hybrid approach allows for the sensitive detection of enzymatic activity in complex biological fluids.

Furthermore, the core structure is being adapted to create more advanced fluorescent probes. While Boc-Val-Leu-Lys-AMC itself is a simple fluorogenic substrate, the principles of its design are being extended. Researchers are developing probes that utilize Fluorescence Resonance Energy Transfer (FRET), where a quencher molecule is placed opposite the fluorophore on a peptide scaffold. nih.gov Cleavage of the peptide by a target protease separates the pair, leading to a detectable increase in fluorescence. This design can offer a better signal-to-noise ratio compared to single-fluorophore probes.

Modifications to the fluorophore itself represent another key area of advancement. The traditional 7-amino-4-methylcoumarin (B1665955) (AMC) group can be replaced with more advanced fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC). nih.gov ACC exhibits a higher quantum yield, meaning it fluoresces more brightly, which allows for the use of lower enzyme and substrate concentrations in assays. nih.govasm.org This is particularly advantageous when studying proteases that are present in low abundance.

Table 1: Comparison of AMC and ACC Fluorophores
FeatureAMC (7-amino-4-methylcoumarin)ACC (7-amino-4-carbamoylmethylcoumarin)Reference
Relative Fluorescence YieldStandard~2.8-fold higher nih.gov
Assay SensitivityGoodEnhanced, allowing for lower substrate/enzyme concentrations nih.govasm.org
SynthesisStandard chemical synthesisAmenable to efficient Fmoc-based solid-phase synthesis asm.org

Integration with Systems Biology and "Omics" Technologies for Comprehensive Protease Research

The data generated from Boc-Val-Leu-Lys-AMC assays are increasingly valuable when integrated with large-scale "omics" data, such as proteomics and transcriptomics. This synergy allows researchers to move from measuring the activity of a single protease to understanding the broader role of proteolytic networks in complex biological systems.

A powerful application is the use of Boc-Val-Leu-Lys-AMC to validate findings from high-throughput screening or proteomics experiments. For instance, a chemoproteomics technique like the Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry (MS) can identify proteins that bind to a specific drug candidate within a cell. cetsa.orgnih.govnih.gov If a CETSA-MS experiment suggests that a compound interacts with and stabilizes a protease, the Boc-Val-Leu-Lys-AMC assay can then be used as a rapid and direct functional readout to confirm whether this binding event translates into an inhibition or enhancement of the enzyme's catalytic activity. researchgate.net This two-pronged approach provides both target engagement and functional validation data.

Moreover, in the context of systems biology, changes in the expression of a protease gene (transcriptomics) or protein levels (proteomics) can be correlated with changes in its activity as measured by substrates like Boc-Val-Leu-Lys-AMC. This integrated analysis can reveal complex regulatory mechanisms, such as post-translational modifications or the presence of endogenous inhibitors, that might not be apparent from "omics" data alone. By providing a functional layer of information, these substrate assays are crucial for building accurate models of protease signaling pathways.

Table 2: Integrating Boc-Val-Leu-Lys-AMC Assays with "Omics" Technologies
"Omics" TechnologyType of Data GeneratedRole of Boc-Val-Leu-Lys-AMC AssayReference
Proteomics (e.g., CETSA-MS)Identifies protein-drug interactions and changes in protein stability.Functionally validates if the interaction affects the protease's catalytic activity. nih.govnih.gov
Transcriptomics (e.g., RNA-seq)Measures changes in gene expression levels of proteases.Correlates gene expression with actual enzyme activity, identifying post-transcriptional regulation.
ChemoproteomicsProfiles the interaction of small molecules with a large number of proteins.Serves as a secondary screen to confirm functional inhibition of protease targets identified in the primary screen.

Addressing Methodological Challenges and Limitations in Current Research Applications

Despite its widespread use, Boc-Val-Leu-Lys-AMC is not without its limitations. A significant portion of current research is focused on understanding and overcoming these challenges to improve data quality and interpretation.

The most significant limitation is its lack of absolute specificity. While it is a good substrate for plasmin, it is also readily cleaved by other proteases, including porcine calpains I and II, and papain. bachem.comnordicbiosite.commdpi.com This cross-reactivity can be a major confounding factor when analyzing complex biological samples like cell lysates or plasma, where multiple proteases are present. Researchers must often use a panel of specific inhibitors to dissect which enzyme is responsible for the observed fluorescence. For example, when studying the proteasome with a similar peptide-AMC substrate, proteasome-specific inhibitors are used to differentiate its activity from other cellular proteases. nih.gov

Another challenge relates to the fluorophore itself. The AMC signal can be affected by the autofluorescence of biological samples, potentially leading to a low signal-to-noise ratio. mdpi.com Furthermore, the sensitivity of AMC-based assays may be insufficient for detecting very low levels of protease activity. This has driven the development of probes with brighter fluorophores like ACC or entirely different detection mechanisms to enhance sensitivity. nih.govasm.org

In live-cell imaging applications, additional hurdles emerge. The probe must be able to cross the cell membrane to reach its target, and it must remain stable within the cellular environment. nih.gov The toxicity of the probe or its cleavage products is also a concern, as it can affect cell health and lead to misleading results. nih.gov The development of cell-based assays often requires significant optimization to ensure that the observed signal accurately reflects the target protease's activity under physiological conditions. asm.org

Table 3: Methodological Challenges and Mitigation Strategies for Boc-Val-Leu-Lys-AMC
ChallengeDescriptionMitigation StrategyReference
Lack of SpecificityCleaved by multiple proteases (e.g., plasmin, calpains, papain).Use of specific inhibitors in parallel assays; comparing activity profiles across different substrates. bachem.comnordicbiosite.commdpi.com
Background FluorescenceAutofluorescence from biological samples can interfere with the AMC signal.Use of appropriate controls (no-enzyme, no-substrate); development of brighter probes (e.g., ACC) or FRET-based probes. asm.orgmdpi.com
Limited SensitivityMay not detect low-abundance proteases effectively.Switching to more sensitive fluorophores (e.g., ACC); using signal amplification techniques like immunoassays. cetsa.orgasm.org
Live-Cell Assay ComplicationsIssues with cell permeability, probe stability, and potential cytotoxicity.Chemical modifications to improve uptake; rigorous testing for probe stability and toxicity in the target cells. nih.govnih.gov

Q & A

Q. What are the optimal protocols for preparing Boc-Val-Leu-Lys-AMC acetate salt solutions in enzymatic assays?

  • Methodological Answer: To prepare stock solutions, dissolve the compound in anhydrous DMSO (10 mM initial concentration) and dilute with assay buffer (e.g., 50 mM sodium acetate, pH 4.6–5.6). Pre-warm solutions to 37°C to avoid precipitation. For kinetic studies, ensure substrate concentrations remain below the solubility limit (validate via UV-Vis spectroscopy at 380 nm, the AMC fluorophore’s excitation wavelength). Include controls with acetate-free buffers to assess salt-specific interference .
  • Storage: Aliquot and store at –20°C in light-protected vials to prevent hydrolysis of the AMC group. Avoid repeated freeze-thaw cycles .

Q. How should researchers validate buffer compatibility for this compound in protease activity assays?

  • Methodological Answer: Test buffer systems (e.g., HEPES vs. sodium acetate) at varying pH (3.6–7.5) to identify optimal enzymatic activity. Use a fluorometric microplate reader to monitor AMC release (λexem = 380/460 nm). Compare initial reaction rates between buffer conditions and statistically analyze variance (ANOVA, p < 0.05). Include EDTA (1 mM) in buffers to rule out metal ion interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in biodegradation data for acetate salts like Boc-Val-Leu-Lys-AMC acetate?

  • Methodological Answer: Adapt environmental fate studies from potassium acetate research :
  • Field Sampling: Collect water/soil samples from treated areas (e.g., lab wastewater systems) and analyze via LC-MS/MS for parent compound and metabolites.
  • Lab Incubation: Use OECD 301F (Manometric Respirometry) to assess biodegradation under aerobic conditions. Monitor CO2 evolution and compare to sodium acetate controls.
  • Data Reconciliation: Apply kinetic modeling (e.g., first-order decay) to differentiate between abiotic degradation (hydrolysis) and microbial activity. Unexpected persistence (as seen with potassium acetate ) may require isotopic labeling (e.g., <sup>13</sup>C-acetate) to trace metabolic pathways.

Q. What advanced techniques enable the study of this compound’s interaction with fungal enzymes?

  • Methodological Answer:
  • Enzymatic Assays: Use recombinant fungal proteases (e.g., subtilisin-like serine proteases) in stopped-flow fluorimetry to measure kcat/KM. Compare inhibition kinetics with non-acetate analogs.
  • Structural Analysis: Perform X-ray crystallography or cryo-EM of enzyme-substrate complexes to identify acetate-binding motifs. Molecular dynamics simulations (e.g., GROMACS) can predict salt-bridge interactions between acetate and catalytic residues (e.g., Arg/Lys) .

Q. How can researchers quantify this compound in multi-component systems while correcting for counterion interference?

  • Methodological Answer:
  • HILIC Chromatography: Use a ZIC®-pHILIC column with 75 mM ammonium acetate (pH 4.8) and acetonitrile gradient (20–80%). Calibrate with acetate-free standards and apply salt correction algorithms (e.g., subtract acetate-derived baseline shifts) .
  • Mass Spectrometry: Employ high-resolution Q-TOF MS with negative ion mode to distinguish acetate (m/z 59.04) from AMC-related fragments. Use isotope dilution (e.g., <sup>2</sup>H3-acetate) for absolute quantification .

Q. What experimental designs are recommended for assessing the environmental toxicity of this compound?

  • Methodological Answer:
  • Tiered Testing:

Acute Toxicity: Follow OECD 202 (Daphnia magna immobilization test) with 48-hr exposure.

Chronic Toxicity: Use algal growth inhibition (OECD 201) over 72 hours.

Potassium-Specific Effects: Compare toxicity endpoints (LC50) between sodium and potassium acetate salts to isolate cation contributions .

  • Modeling: Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicity thresholds for related acetate derivatives.

Data Analysis & Reporting Standards

Q. How should researchers report contradictory kinetic data for this compound hydrolysis?

  • Methodological Answer:
  • Transparency: Disclose buffer composition (e.g., % glycerol, PEG) and temperature fluctuations (±0.1°C) in supplementary materials.
  • Statistical Rigor: Use Bayesian hierarchical modeling to account for batch-to-batch variability. Report confidence intervals (95%) for kobs values.
  • Peer Review: Cross-validate findings with orthogonal methods (e.g., NMR monitoring of acetate release) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.